molecular formula C13H20N4O4 B12749888 1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- CAS No. 132560-17-9

1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)-

Cat. No.: B12749888
CAS No.: 132560-17-9
M. Wt: 296.32 g/mol
InChI Key: UVKPCTJTHWZPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and reduce production costs. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- can be compared with other similar compounds, such as:

    1H-Purine-2,6-dione, 3-butyl-3,7-dihydro-7-(2-methylpropyl)-: This compound has a similar purine ring structure but differs in the substituents attached to the ring.

    3,7-Dihydro-7-(2-hydroxy-2-methylpropyl)-1-methyl-1H-purine-2,6-dione: This compound has a hydroxyl group instead of a dimethoxymethyl group, leading to different chemical and biological properties.

Properties

CAS No.

132560-17-9

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C13H20N4O4/c1-8(2)6-16-10-9(11(18)15(3)12(16)19)17(7-14-10)13(20-4)21-5/h7-8,13H,6H2,1-5H3

InChI Key

UVKPCTJTHWZPKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.